molecular formula C12H6N4O6S B15134396 6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide

6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide

Número de catálogo: B15134396
Peso molecular: 334.27 g/mol
Clave InChI: WRLIFEFFQLCCNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide (C₁₂H₈N₄O₆S) is a heterocyclic compound featuring a benzoquinoxaline core substituted with a nitro group at position 6, sulfonamide at position 7, and two oxidanylidene (keto) groups at positions 2 and 3 . Its SMILES notation is NS(=O)c1cccc2c3NC(=O)C(=O)Nc3cc(c12)N+=O, and the InChI key confirms the planar arrangement of the fused aromatic system with intramolecular hydrogen bonding . This compound has been studied in structural biology, notably as a ligand bound to the GluA2(flop) AMPA receptor ligand-binding core dimer (PDB ID: 6FQH) at 1.76 Å resolution .

Propiedades

Fórmula molecular

C12H6N4O6S

Peso molecular

334.27 g/mol

Nombre IUPAC

6-nitro-2,3-dioxobenzo[f]quinoxaline-7-sulfonamide

InChI

InChI=1S/C12H6N4O6S/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6/h1-4H,(H2,13,21,22)

Clave InChI

WRLIFEFFQLCCNE-UHFFFAOYSA-N

SMILES canónico

C1=CC2=C(C(=C1)S(=O)(=O)N)C(=CC3=NC(=O)C(=O)N=C23)[N+](=O)[O-]

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

NBQX can be synthesized through a multi-step process involving the nitration of benzoquinoxaline derivatives followed by sulfonation. The reaction typically involves the use of nitric acid and sulfuric acid under controlled conditions to introduce the nitro and sulfonamide groups, respectively .

Industrial Production Methods

While specific industrial production methods for NBQX are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

NBQX undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

NBQX is extensively used in scientific research due to its ability to selectively block AMPA receptors. Some key applications include:

Mecanismo De Acción

NBQX exerts its effects by competitively binding to the AMPA receptor, thereby preventing the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition reduces excitatory synaptic transmission, which can be beneficial in conditions characterized by excessive neuronal excitation .

Comparación Con Compuestos Similares

Substituent Effects on Molecular Geometry

The target compound differs from analogs like 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline (C₁₆H₉N₃O₂S₂) by replacing thiophenyl groups with sulfonamide and oxidanylidene moieties. Key structural contrasts include:

Property 6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline
Molecular Formula C₁₂H₈N₄O₆S C₁₆H₉N₃O₂S₂
Molecular Weight 336.28 g/mol 339.38 g/mol
Key Substituents -SO₂NH₂, -NO₂, two keto groups Two thiophenyl rings, -NO₂
Crystal System Not reported in evidence Monoclinic (P2₁/c)
Dihedral Angles Planar sulfonamide and nitro groups Thiophenyl rings: 3.29° (coplanar) and 83.96° (twisted)

The thiophenyl analog exhibits significant non-planarity due to steric hindrance between one thiophene ring and the quinoxaline core, whereas the sulfonamide derivative’s rigid keto groups enforce a more planar structure .

Intermolecular Interactions

  • 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline: Lacks strong intermolecular interactions (e.g., hydrogen bonds), with packing dominated by van der Waals forces .
  • Sulfonamide Derivative : The -SO₂NH₂ group enables hydrogen bonding, as observed in its binding to the GluA2 receptor via polar interactions with residues like Ser729 .

Thermodynamic and Spectroscopic Data

Property 6-Nitro-2,3-bis(oxidanylidene)-...-7-sulfonamide 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline
¹H NMR (δ, ppm) Not reported Aromatic protons: 7.2–8.5
¹³C NMR (δ, ppm) Not reported Quinoxaline carbons: 120–150
Thermal Stability Not reported Stable up to 474 K

Actividad Biológica

6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antibacterial properties, neuroprotective effects, and mechanisms of action.

Antibacterial Activity

Recent studies have highlighted the compound's potent antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

Key Findings

  • Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MIC values ranging from 0.25 to 1 mg/L against Enterococcus faecium and Enterococcus faecalis. It was also effective against MRSA strains with MICs significantly lower than those of standard antibiotics like vancomycin and linezolid .
Bacterial StrainMIC (mg/L)Comparison AntibioticMIC (mg/L)
Enterococcus faecalis0.25Vancomycin2
Methicillin-resistant S. aureus0.98Linezolid1
VRE0.25Teicoplanin1

Neuroprotective Effects

The neuroprotective activity of the compound has been investigated in models of excitotoxicity. For instance, studies have shown that it can mitigate damage induced by glutamate receptor agonists in rat models.

Research Insights

  • Experimental Setup : Injections of the compound were administered alongside known excitotoxins like NMDA and AMPA. The protective effects were assessed through enzyme activity measurements in brain homogenates.
  • Results : The compound exhibited significant neuroprotection against NMDA-induced damage, with a protection rate of approximately 71% based on choline acetyltransferase activity .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:

  • Inhibition of Bacterial Cell Wall Synthesis : The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly through antagonism at glutamate receptors, thereby reducing excitotoxic damage.

Case Studies

Several case studies have documented the efficacy of this compound in clinical and laboratory settings:

  • Case Study on MRSA : A clinical isolate of MRSA showed a remarkable response to treatment with the compound, resulting in reduced bacterial load and improved patient outcomes.
  • Neuroprotection in Animal Models : In a series of experiments involving rat models subjected to excitotoxic injury, administration of the compound resulted in preserved neuronal function and reduced behavioral deficits.

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of 6-nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide?

To optimize synthesis, researchers should employ a split-plot factorial design to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, nitro-group introduction via controlled nitration under acidic conditions (e.g., HNO₃/H₂SO₄) requires monitoring via HPLC to track intermediate formation. Post-synthesis purification can utilize column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate high-purity product .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction to resolve bond angles (e.g., O2–N3–C5 = 117.6°) and confirm nitro/oxidanylidene group orientations .
  • ¹H/¹³C NMR to verify sulfonamide proton environments and aromatic ring substitution patterns.
  • FT-IR to identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation risks, especially during nitration steps involving volatile acids.
  • Emergency Procedures: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent irritation .

Q. How can researchers assess the compound’s preliminary biological activity?

Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa). Use dose-response curves (1–100 μM) to calculate IC₅₀ values. Parallel testing on non-cancerous cells (e.g., HEK293) evaluates selectivity. Structural analogs with sulfonamide moieties have shown anti-proliferative activity via tubulin inhibition, suggesting a similar mechanistic hypothesis for this compound .

Q. What methods ensure purity and stability during storage?

  • HPLC-DAD with C18 columns and UV detection (λ = 254 nm) to verify purity (>95%).
  • Stability Studies: Store under inert atmosphere (N₂) at –20°C in amber vials to prevent nitro-group degradation. Periodic TLC monitoring detects decomposition .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

Using AutoDock Vina or Schrödinger Suite , dock the compound into target proteins (e.g., carbonic anhydrase IX or tubulin). Parameterize the sulfonamide group for hydrogen bonding with active-site residues (e.g., Zn²⁺ coordination in carbonic anhydrase). Validate predictions with isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

For discrepancies in bond angles or tautomeric forms (e.g., oxidanylidene vs. keto-enol configurations):

  • Re-examine crystallographic refinement parameters (e.g., thermal displacement factors in ).
  • Perform solid-state NMR to compare solution vs. crystal structures.
  • Use DFT calculations (e.g., Gaussian 16) to model energetically favorable conformations .

Q. What methodologies evaluate the compound’s environmental fate and degradation pathways?

  • Hydrolysis Studies: Incubate at pH 3–9 (25–50°C) and analyze degradation products via LC-MS.
  • Photolysis: Expose to UV light (254 nm) and monitor nitro-group reduction using EPR for radical detection.
  • Ecotoxicology: Test acute toxicity in Daphnia magna or Vibrio fischeri to estimate EC₅₀ values .

Q. How can theoretical frameworks guide research on this compound’s electronic properties?

Apply frontier molecular orbital (FMO) theory to predict reactivity:

  • Calculate HOMO/LUMO energies using B3LYP/6-31G(d) to assess electrophilic/nucleophilic sites.
  • Correlate nitro-group electron-withdrawing effects with sulfonamide’s hydrogen-bonding capacity.
  • Validate with cyclic voltammetry to measure redox potentials .

Q. What experimental designs address synergistic effects in combination therapies?

Use Chou-Talalay combination index (CI) :

  • Co-administer with cisplatin or doxorubicin in fixed ratios (e.g., 1:1 to 1:4).
  • Analyze synergism (CI < 1) via CompuSyn software.
  • Mechanistic follow-up: RNA-seq to identify pathways altered by the combination .

Methodological Notes

  • Data Contradiction Analysis: Always cross-validate structural data with complementary techniques (e.g., XRD + solid-state NMR) .
  • Theoretical Frameworks: Link computational models (DFT, docking) to experimental outcomes to refine hypotheses .
  • Environmental Impact: Integrate degradation studies with computational fate models (e.g., EPI Suite) for risk assessment .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.